1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine is a chemical compound with the CAS Number 1228780-72-0. It is classified as a piperazine derivative and exhibits potential pharmacological applications. The compound features a complex structure that includes a chloro-substituted biphenyl moiety, contributing to its unique properties and biological activities.
This compound has been identified in various chemical databases and publications, including PubChem and ChemicalBook. It is primarily synthesized for research purposes and may have applications in medicinal chemistry.
The compound falls under the category of organic compounds, specifically amines due to the presence of the piperazine ring. Its molecular formula is C19H27ClN2, indicating the presence of chlorine, carbon, hydrogen, and nitrogen atoms.
The synthesis of 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine typically involves multi-step organic reactions. The general synthetic route may include:
Specific reaction conditions such as temperature, solvents (e.g., DMF or DMSO), and catalysts (e.g., bases like K2CO3) are critical for optimizing yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The compound may undergo various chemical reactions typical for piperazine derivatives:
Reactions are often conducted under controlled conditions to prevent side reactions and ensure high selectivity. Monitoring is typically done using chromatographic methods.
Pharmacological studies are necessary to elucidate specific pathways and receptor interactions. Preliminary data suggest potential anxiolytic or antipsychotic effects based on structural analogs.
Relevant data indicate that handling precautions should be taken due to its irritant nature .
The core synthetic approach for 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine (CAS: 1228780-72-0) involves reductive amination between 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde (CAS: 1228837-05-5) and piperazine. This biphasic reaction leverages the electrophilicity of the aldehyde group at the 2-position of the biphenyl core, which undergoes nucleophilic attack by the secondary amine of piperazine to form an iminium ion intermediate. The subsequent reduction yields the target tertiary amine. Key advantages of this method include its operational simplicity and compatibility with the steric constraints imposed by the 5,5-dimethyl substituents on the tetrahydrobiphenyl scaffold [3] [5].
The reaction proceeds under mild conditions (0–25°C) to minimize byproduct formation. Stoichiometric control is critical, with a 1:1.05 molar ratio of aldehyde to piperazine typically providing optimal conversion while preventing dialkylation. The tetrahydrobiphenyl aldehyde's limited solubility necessitates careful reagent addition protocols, where slow addition of the aldehyde dissolved in THF to a piperazine suspension in DCM ensures controlled reaction progression [7] [8].
Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the preferred reducing agent due to its exceptional selectivity and functional group tolerance. Optimization studies reveal that maintaining precise pH control (pH 5–7) is essential for maximizing conversion efficiency. Acetic acid is introduced as a catalyst (1–5 mol%) to protonate the imine intermediate, enhancing electrophilicity for hydride transfer. The reaction achieves >95% conversion within 8–12 hours when conducted at ambient temperature with 1.2 equivalents of reductant [3] [5].
Parameter | Screening Range | Optimal Value | Conversion Impact |
---|---|---|---|
Temperature | 0°C to 40°C | 25°C | ±5% efficiency |
NaBH(OAc)₃ Equivalents | 1.0–2.0 eq | 1.2 eq | Maximizes at 1.2 eq |
AcOH Catalyst | 0–10 mol% | 3 mol% | Critical below 5 mol% |
Reaction Time | 2–24 hours | 10 hours | Plateaus at 10 hours |
Water content must be rigorously controlled (<0.5% v/v) to prevent competitive aldehyde reduction to the primary alcohol. Molecular sieves (4Å) are incorporated to sequester trace water, improving reaction consistency. Post-reduction, the crude product is purified via silica gel chromatography (ethyl acetate/methanol gradient) to isolate the freebase product with ≥96% purity [5] [8].
Solvent polarity significantly influences both reaction rate and imine intermediate stability. Binary solvent systems combining dichloromethane (DCM) with tetrahydrofuran (THF) in a 3:1 ratio provide optimal solubility for both the hydrophobic biphenyl aldehyde and hydrophilic piperazine components. Kinetic profiling demonstrates pseudo-first-order behavior with an observed rate constant (kₒbₛ) of 0.12 ± 0.03 min⁻¹ under standard conditions [3] [8].
Computational modeling (logP = 3.9 for the aldehyde) correlates with experimental solubility data, predicting maximal reagent compatibility in medium-polarity environments. Ethanol-based systems, while initially considered, promote aldol condensation side products due to trace basic impurities and are avoided. Reaction monitoring via in-situ FTIR reveals complete aldehyde consumption (disappearance of C=O stretch at 1705 cm⁻¹) within 90 minutes, while imine reduction requires extended reaction times (8–10 hours) due to steric hindrance around the newly formed C=N bond [3] [7] [8].
For pharmaceutical-grade synthesis (e.g., Venetoclax intermediate production), a Boc-protection strategy is implemented to circumvent piperazine over-alkylation. The sequence involves:
This approach facilitates intermediate purification via crystallization—the Boc-protected adduct crystallizes from hexane/ethyl acetate mixtures—enabling removal of regiochemical impurities. The final deprotected compound (as the dihydrochloride salt, CAS: 1628047-87-9) exhibits >99% HPLC purity after recrystallization from methanol/diethyl ether. This strategy is essential for meeting stringent pharmaceutical quality controls, particularly in synthesizing BCL-2 inhibitors like Venetoclax [5] [9].
Step | Reagent Conditions | Yield | Purity Enhancement | Key Advantage |
---|---|---|---|---|
Boc Protection | Boc₂O (1.1 eq), THF, 0°C→RT | 88% | 90% → 98% | Selective mono-protection |
Reductive Amination | NaBH(OAc)₃, DCM/THF, 25°C | 82% | 85% → 96% | Avoids dialkylated byproducts |
Acidic Deprotection | HCl/dioxane (4M, 5 eq), 0°C | 95% | 96% → 99.5% | Quantitative salt formation |
The crystalline dihydrochloride salt demonstrates superior stability compared to the freebase, facilitating long-term storage under inert atmosphere at 2–8°C without decomposition [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: